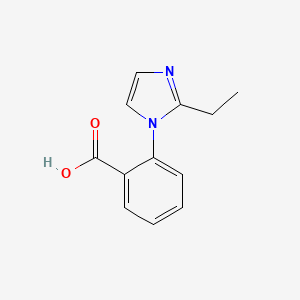

2-(2-ethyl-1H-imidazol-1-yl)benzoic acid

Descripción general

Descripción

2-(2-ethyl-1H-imidazol-1-yl)benzoic acid is a compound that features an imidazole ring substituted with an ethyl group and attached to a benzoic acid moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the benzoic acid group adds to the compound’s versatility, making it a valuable candidate for various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethyl-1H-imidazol-1-yl)benzoic acid typically involves the formation of the imidazole ring followed by its attachment to the benzoic acid moiety. One common method is the cyclization of an appropriate precursor, such as an N-substituted glyoxal and ammonia, to form the imidazole ring. The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pH, are crucial to ensure the efficiency of the synthesis. Techniques like crystallization and chromatography are employed for purification.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-ethyl-1H-imidazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form N-oxides.

Reduction: Reduction of the benzoic acid group can yield benzyl alcohol derivatives.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Imidazole N-oxides.

Reduction: Benzyl alcohol derivatives.

Substitution: Various alkyl or aryl imidazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antifungal Activity

Research indicates that derivatives of imidazole compounds, including 2-(2-ethyl-1H-imidazol-1-yl)benzoic acid, exhibit significant antifungal properties. These compounds act primarily as inhibitors of the fungal enzyme sterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. A study reported that modifications to imidazole derivatives enhanced their potency against Candida albicans and Aspergillus fumigatus .

Neurodegenerative Disease Treatment

Imidazole compounds have been explored for their potential in treating neurodegenerative disorders such as Alzheimer's disease. These compounds can inhibit the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s . The structural similarities between various imidazoles suggest that this compound may share similar therapeutic potentials.

Structural and Crystallographic Studies

The crystal structure of this compound has been analyzed using techniques such as Hirshfeld surface analysis. This analysis reveals important interactions, such as hydrogen bonding and π–π stacking, which are critical for understanding the compound's stability and reactivity .

Table 1: Summary of Crystal Structure Analysis

| Interaction Type | Description |

|---|---|

| Hydrogen Bonds | O—HN and C—HO interactions |

| π–π Interactions | Observed between aromatic rings |

| Stability Factors | Influenced by molecular interactions |

Synthesis and Derivative Development

The synthesis of this compound typically involves reactions between benzimidazole derivatives and benzoic acid derivatives under controlled conditions. Variations in substituents on the benzene ring can lead to derivatives with enhanced biological activity or improved solubility .

Table 2: Synthetic Pathways for Derivatives

| Reaction Step | Reagents Used | Conditions |

|---|---|---|

| Acylation | Benzimidazole + Acyl Chloride | Reflux in DMF |

| Hydrolysis | Benzonitrile + KOH | Reflux in water |

| Crystallization | Acidification post-hydrolysis | Slow evaporation |

Case Studies

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of several imidazole derivatives against C. albicans and A. fumigatus. The results indicated that specific modifications to the imidazole ring significantly increased inhibitory potency, with some compounds approaching the efficacy of established antifungals like posaconazole .

Case Study 2: Neuroprotective Properties

In preclinical studies, imidazole derivatives were shown to reduce amyloid-beta peptide levels in neuronal cell cultures. This suggests a potential pathway for developing treatments for Alzheimer's disease using compounds similar to this compound .

Mecanismo De Acción

The mechanism of action of 2-(2-ethyl-1H-imidazol-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The benzoic acid moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2-(1H-imidazol-1-yl)benzoic acid: Lacks the ethyl group, which may affect its binding affinity and biological activity.

2-(2-methyl-1H-imidazol-1-yl)benzoic acid: The methyl group provides different steric and electronic properties compared to the ethyl group.

2-(2-phenyl-1H-imidazol-1-yl)benzoic acid: The phenyl group introduces aromatic interactions, potentially altering its activity.

Uniqueness

2-(2-ethyl-1H-imidazol-1-yl)benzoic acid is unique due to the presence of the ethyl group, which can influence its hydrophobicity, steric interactions, and overall biological activity. This makes it a valuable compound for exploring structure-activity relationships and developing new therapeutic agents.

Actividad Biológica

The compound 2-(2-ethyl-1H-imidazol-1-yl)benzoic acid is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antileishmanial properties, antiproliferative effects against cancer cell lines, and potential mechanisms of action.

Antileishmanial Activity

Recent studies have shown that derivatives of imidazole compounds exhibit promising antileishmanial activity. Specifically, research involving similar structures indicates that modifications can enhance their efficacy against Leishmania species. For example, compounds with catecholic and pyrogallolic structures demonstrated significant in vitro activity against L. (V.) braziliensis and L. (L.) mexicana, with lethal concentrations (LC50) as low as 1 µM .

Table 1: Antileishmanial Activity of Related Compounds

| Compound Name | LC50 (µM) | Target Species |

|---|---|---|

| 2-{[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]sulfanyl}ethyl 3,4-dihydroxybenzoate | 13 | L. (V.) braziliensis |

| 2-{[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]sulfanyl}ethyl 3,4,5-trihydroxybenzoate | 4 | L. (L.) mexicana |

These findings suggest that structural modifications enhance the amphiphilic character of the compounds, allowing for better interaction with leishmanial proteins.

Antiproliferative Activity

The antiproliferative effects of This compound have also been explored in various cancer cell lines. A related study indicated that certain benzimidazole derivatives showed significant activity against cancer cell lines such as MCF-7 and HCT116, with IC50 values ranging from 1.2 to 5.3 µM .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Benzimidazole Derivative A | 3.7 | HCT116 |

| Benzimidazole Derivative B | 1.2 | MCF-7 |

| Benzimidazole Derivative C | 5.3 | HEK 293 |

These results indicate a potential for developing new anticancer therapies based on imidazole derivatives.

The mechanisms underlying the biological activities of This compound are not fully elucidated but may involve several pathways:

- Covalent Modifications : The electrophilic nature of certain derivatives allows them to form covalent bonds with target proteins, potentially altering their function.

- Inhibition of Enzymatic Activity : Some studies suggest that imidazole derivatives may inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression .

- Increased Cellular Uptake : The amphiphilic nature of modified compounds may facilitate their uptake into cells, enhancing their biological effects.

Study on Antileishmanial Activity

A study conducted by researchers synthesized various imidazole derivatives and tested their efficacy against Leishmania strains. The most active compounds were identified based on their LC50 values, leading to further investigation into their structure-activity relationships.

Study on Anticancer Properties

Another significant study evaluated the antiproliferative effects of imidazole derivatives on multiple cancer cell lines. The results indicated that specific modifications to the imidazole ring could substantially enhance anticancer activity.

Propiedades

IUPAC Name |

2-(2-ethylimidazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-11-13-7-8-14(11)10-6-4-3-5-9(10)12(15)16/h3-8H,2H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXHMKFHNVYLKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.